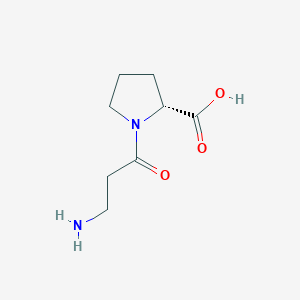

(3-Aminopropanoyl)-D-proline

Description

Contextualization of Peptide and Peptidomimetic Research

Peptides, short chains of amino acids, are fundamental to a vast array of physiological functions, acting as hormones, neurotransmitters, and signaling molecules. nih.gov Their high specificity and potency make them attractive candidates for drug development. thieme-connect.de However, natural peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. nih.gov This has spurred the development of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov

The design of peptidomimetics often involves the incorporation of non-natural amino acids or modifications to the peptide backbone to enhance stability and biological activity. mdpi.com These modifications can include the use of D-amino acids, which are less susceptible to enzymatic degradation than their L-counterparts, and the acylation of amino acids to alter their physicochemical properties. mdpi.comscispace.com

Significance of N-Acyl Amino Acid Derivatives in Biochemical Investigations

N-acyl amino acids are a diverse class of molecules where a fatty acid is attached to the amino group of an amino acid. researchgate.netpsu.edu This acylation can dramatically alter the properties of the parent amino acid, often increasing its lipophilicity and ability to interact with biological membranes and protein targets. researchgate.net Research into N-acyl amino acids has revealed their involvement in a range of biological processes, including cell signaling and the regulation of metabolic pathways. researchgate.net

The introduction of an acyl group can also confer novel biological activities. For instance, certain N-acyl amino acid derivatives have been investigated for their antimicrobial and antibiofilm properties. nih.gov Furthermore, the specific nature of the acyl chain and the amino acid component can be systematically varied to probe structure-activity relationships and to develop compounds with optimized biological functions. researchgate.net

Overview of Research Trajectories for (3-Aminopropanoyl)-D-proline

The primary research focus for this compound, often referred to in the literature as N-(3-aminopropyl)-D-proline, has been its application as a structural component in the design of cell-penetrating peptides (CPPs). nih.gov CPPs are short peptides that can traverse cellular membranes and deliver various cargo molecules, such as drugs or nucleic acids, into cells. nih.gov

Another significant avenue of investigation for the broader class of N-(3-aminoalkyl)proline derivatives has been their potential as antiglycation and antioxidant agents. sigmaaldrich.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases. sigmaaldrich.com Studies on related compounds suggest that the N-alkylation of proline can yield derivatives with the ability to inhibit the formation of AGEs and to scavenge free radicals. sigmaaldrich.com While these studies have not exclusively focused on the this compound isomer, they provide a strong rationale for its investigation in this context.

The synthesis of these non-natural amino acid derivatives is a key aspect of their research, with methodologies being developed to produce them in a stereochemically pure form for incorporation into larger peptide structures. sigmaaldrich.com

Interactive Data Table: Investigated Properties of N-Acyl Proline Derivatives

| Compound Class | Investigated Application | Key Findings |

| N-(3-aminopropyl)-D-proline containing peptides | Cell-penetrating peptides | The D-proline spacer enhances cellular uptake and cargo delivery. nih.gov |

| N-(3-aminoalkyl)proline derivatives | Antiglycation agents | Inhibition of advanced glycation end-product (AGE) formation. sigmaaldrich.com |

| N-(3-aminoalkyl)proline derivatives | Antioxidant agents | Demonstrated free radical scavenging activity. sigmaaldrich.com |

| N-acyl-L-proline derivatives | Plant growth regulators | Promotion of root growth in lettuce seedlings. |

This table summarizes the principal research directions and findings for N-acyl proline derivatives, highlighting the specific role of the D-proline variant in the development of cell-penetrating peptides.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m1/s1 |

InChI Key |

FZWUTBBNGPSHBP-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Aminopropanoyl D Proline

Diverse Synthetic Pathways for (3-Aminopropanoyl)-D-proline

The synthesis of this compound can be accomplished through solid-phase, solution-phase, and chemoenzymatic strategies. Each method presents a unique set of advantages and challenges.

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable method for the preparation of this compound. peptide.com The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com

The synthesis would commence with the attachment of an N-terminally protected D-proline to a suitable solid support, such as a trityl chloride resin. scielo.br This resin is advantageous as it allows for the cleavage of the final peptide under mild acidic conditions, minimizing side reactions like diketopiperazine formation. scielo.br The N-terminal protecting group, typically a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is then removed using a base, such as piperidine. nih.gov

Subsequently, a protected form of 3-aminopropanoic acid (β-alanine), for instance, Fmoc-β-Ala-OH, is activated and coupled to the deprotected D-proline on the resin. scielo.br Common coupling reagents used in this step include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com The cycle of deprotection and coupling is repeated until the desired dipeptide is assembled. Finally, the peptide is cleaved from the resin and deprotected to yield this compound.

Table 1: Key Steps in Solid-Phase Synthesis of this compound

| Step | Description | Key Reagents |

| 1. Resin Loading | Attachment of Fmoc-D-proline to a solid support. | Fmoc-D-proline, Trityl chloride resin, Diisopropylethylamine (DIEA) |

| 2. Deprotection | Removal of the Fmoc group from D-proline. | 20% Piperidine in Dimethylformamide (DMF) |

| 3. Coupling | Activation and coupling of Fmoc-β-alanine. | Fmoc-β-Ala-OH, DIC, HOBt or HATU, DIEA |

| 4. Final Deprotection & Cleavage | Removal of the N-terminal Fmoc group and cleavage from the resin. | 20% Piperidine in DMF, then Trifluoroacetic acid (TFA) cocktail |

Solution-phase synthesis of this compound involves the coupling of protected 3-aminopropanoic acid and D-proline derivatives in a suitable solvent. ekb.eg This classical approach is often preferred for large-scale synthesis.

A typical route would involve the reaction of an N-protected 3-aminopropanoic acid, such as Boc-β-alanine, with a C-terminally protected D-proline, for example, D-proline methyl ester. The peptide bond formation is facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. ekb.eg Following the coupling reaction, the protecting groups are removed in subsequent steps to afford the final dipeptide.

The choice of protecting groups is crucial to prevent unwanted side reactions. The Boc group on the N-terminus can be removed under acidic conditions, while an ester protecting group on the C-terminus can be cleaved by saponification. The purification of intermediates at each step is typically required, which can be more labor-intensive compared to SPPS. ekb.eg

Chemoenzymatic synthesis has emerged as a green and highly selective alternative for peptide bond formation. mdpi.com This method utilizes enzymes, such as proteases or ligases, to catalyze the coupling of amino acid derivatives under mild conditions. mdpi.com

For the synthesis of this compound, an adenylating enzyme could be employed. d-nb.info For instance, a system utilizing an adenylation domain, such as that from tyrocidine synthetase A (TycA-A), could activate the carboxyl group of an N-protected 3-aminopropanoic acid. d-nb.info This activated species can then undergo nucleophilic attack by the amino group of D-proline to form the dipeptide. d-nb.info Research has shown that such enzymatic systems can accommodate D-amino acids as nucleophiles. d-nb.info

Another approach involves the use of proteases like papain. rsc.org While papain has a preference for certain amino acids, the use of di- or tri-peptide esters as substrates can overcome low affinity for individual amino acids like proline. rsc.orgresearchgate.net A potential strategy could involve the papain-catalyzed polymerization of a monomer like Gly-Pro-Gly ethyl ester, followed by selective cleavage to obtain the desired dipeptide, although this is a more indirect route. rsc.org

Synthesis and Structural Elucidation of this compound Analogs

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at either the 3-aminopropanoyl moiety or the D-proline ring.

The 3-aminopropanoyl (β-alanine) portion of the molecule can be readily modified by substituting it with other β-amino acids or by derivatizing the amino group. The synthesis of peptides containing β-homoamino acids can be achieved using both solid-phase and solution-phase methods. google.com For example, a variety of substituted β-amino acids can be incorporated in place of 3-aminopropanoic acid during the synthetic routes described in section 2.1.

Furthermore, the N-terminus of the dipeptide can be functionalized. For instance, N-(3-aminoalkyl)proline derivatives have been synthesized, where the primary amino group is part of a longer alkyl chain. researchgate.net These modifications can influence the peptide's physicochemical properties and biological activity. researchgate.net

Table 2: Examples of Modifications on the 3-Aminopropanoyl Moiety

| Modification Type | Example of Modified Moiety | Synthetic Approach |

| Backbone Extension | 4-Aminobutanoyl | Incorporation of Boc-GABA-OH in SPPS or solution-phase synthesis. |

| Side Chain Introduction | (R)-3-Amino-4-phenylbutanoyl | Asymmetric synthesis of the β-amino acid followed by peptide coupling. |

| N-Alkylation | N-methyl-3-aminopropanoyl | Reductive amination of the N-terminus post-synthesis. |

| N-Acylation | N-acetyl-3-aminopropanoyl | Acylation of the N-terminus with acetic anhydride. |

The D-proline ring offers a scaffold for introducing a wide array of stereochemical and substitutional diversity. The unique cyclic structure of proline imparts significant conformational constraints on peptides. wikipedia.org

A powerful technique for generating proline analogs is "proline editing," which involves the synthesis of peptides containing hydroxyproline (B1673980) (Hyp), followed by stereospecific modification of the hydroxyl group on the solid phase. nih.govnih.govacs.org This allows for the introduction of various substituents at the 4-position of the proline ring with either R or S stereochemistry. nih.gov Functional groups that can be introduced include halogens (e.g., fluorine), azides, and various alkyl and aryl groups. nih.govnih.govacs.org

The synthesis of 3-substituted prolines has also been extensively explored through methods such as direct functionalization, and inter- or intramolecular cyclization reactions. mdpi.comnih.gov These approaches allow for the introduction of side chains at the 3-position of the proline ring, creating proline chimeras that combine the conformational restriction of proline with the side-chain functionality of other amino acids. mdpi.com

The stereochemistry of the proline residue itself can be varied. The synthesis and evaluation of stereochemical variants of peptides, where L-amino acids are sequentially replaced by their D-enantiomers, have been reported to significantly impact biological activity. mdpi.com

Table 3: Examples of Modifications on the D-Proline Ring

| Modification Type | Example of Modified D-Proline | Synthetic Approach |

| 4-Substitution | (2R,4S)-4-Fluoroproline | Proline editing from a peptide containing (2R,4R)-hydroxyproline. nih.gov |

| 3-Substitution | (2R,3S)-3-Methylproline | Asymmetric synthesis via amino-zinc-ene-enolate cyclization. mdpi.com |

| Stereochemical Inversion | L-Proline | Use of Fmoc-L-proline in the synthetic sequence. |

| Ring Size Variation | D-Pipecolic acid (6-membered ring) | Incorporation of the corresponding protected amino acid. thieme-connect.de |

The structural elucidation of these analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the chemical structure and stereochemistry. researchgate.net For chiral compounds, high-performance liquid chromatography (HPLC) using a chiral stationary phase is often employed to determine enantiomeric purity. researchgate.net

C-Terminal Functional Group Derivatization

The carboxylic acid moiety of the D-proline residue in this compound serves as a prime site for chemical modification. Derivatization at this C-terminus can alter the molecule's physicochemical properties, such as solubility, charge, and lipophilicity, or provide a handle for conjugation to other molecules or solid supports. Methodologies for this functionalization are primarily adapted from standard peptide chemistry.

Key derivatization strategies include:

Esterification: The conversion of the C-terminal carboxylic acid to an ester is a fundamental modification. This is typically achieved by reacting the parent compound with an alcohol (e.g., methanol, ethanol (B145695), tert-butanol) under acidic conditions or using alkyl halides in the presence of a base. This modification neutralizes the negative charge of the carboxylate, increasing lipophilicity.

Amidation: The formation of a C-terminal amide is another common derivatization. This can be accomplished by activating the carboxylic acid using standard peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP) nih.gov, followed by the addition of a primary or secondary amine. Specific amines like ethanolamine (B43304) or N,N-dimethylethylenediamine (DMEDA) can be used to introduce hydroxyl or charged amine functionalities, respectively nih.gov. This can be particularly useful for altering ionization efficiency in mass spectrometry nih.gov.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding a (3-Aminopropanoyl)-D-prolinol derivative. This transformation is typically carried out using strong reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

Decarboxylation: A more profound modification involves the complete removal of the carboxyl group. Recent studies on proline-derived modules have optimized methods for reductive halo-decarboxylation, which could be applied as a late-stage modification to generate novel analogues nih.gov.

| Derivatization Type | Typical Reagents | Resulting Functional Group | Key Outcome |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH) + Acid Catalyst | Ester (-COOR) | Neutralizes charge, increases lipophilicity |

| Amidation | Amine (e.g., NH₃, RNH₂) + Coupling Agents (e.g., EDC) | Amide (-CONHR) | Neutralizes charge, introduces new functional groups |

| Charge-Reversal Amidation | N,N-dimethylethylenediamine (DMEDA) + EDC | Tertiary Amine Amide | Reverses C-terminal charge from negative to positive nih.gov |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Removes carboxyl functionality |

| Decarboxylation | Hypervalent Iodine Reagents / Reductive Methods | Hydrogen (-H) | Removes C-terminal carboxyl group entirely nih.gov |

Strategies for Stereoselective Synthesis and Chiral Purity Control in this compound Production

The stereochemical identity of this compound is solely determined by the D-proline moiety, which contains a single stereocenter at its α-carbon. Therefore, the synthesis and quality control processes are critically focused on obtaining high-purity D-proline and preserving its stereochemical configuration throughout the synthetic sequence.

Synthesis of the Chiral Precursor (D-Proline)

The availability of optically pure D-proline is the cornerstone of the synthesis. While it can be sourced commercially, several synthetic strategies exist for its production.

Classical Resolution: Historically, D-amino acids were produced by synthesizing a racemic mixture followed by chemical resolution google.com. This involves reacting the racemic proline with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility google.com. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.

Asymmetric Synthesis: Modern methods focus on asymmetric synthesis to produce the desired enantiomer directly with high efficiency. A notable method involves the asymmetric catalytic hydrogenation of a prochiral precursor like pyrrolidine-2-formaldehyde google.com. Using a chiral catalyst, such as an iridium complex with a chiral ligand like (R)-SpiroPAP, the hydrogenation proceeds with high stereoselectivity to yield the corresponding D-prolinol, which is then oxidized to D-proline google.com. This approach avoids the loss of the other enantiomer and ensures high optical purity from the outset google.com.

| Method | Principle | Advantage | Disadvantage |

|---|---|---|---|

| Classical Resolution | Separation of diastereomeric salts formed from racemic proline. google.com | Established technique. | Maximum 50% theoretical yield; can be labor-intensive. nih.gov |

| Asymmetric Catalysis | Direct synthesis of D-proline from a prochiral precursor using a chiral catalyst. google.com | High yield (approaching 100%) and high enantiomeric excess. nih.gov | Requires specialized chiral catalysts. |

Peptide Coupling and Preservation of Stereochemistry

The final step in producing this compound is the formation of an amide bond between the carboxyl group of 3-aminopropanoic acid and the secondary amine of D-proline. While this specific reaction at the proline nitrogen does not directly risk racemization at the α-carbon, the general handling of the chiral D-proline starting material requires conditions that prevent racemization. If the synthesis were reversed (coupling the amine of a protected 3-aminopropanoic acid to the activated carboxyl group of D-proline), the risk of racemization at the D-proline α-carbon would be a significant concern. In such a case, the choice of coupling reagents and reaction conditions would be critical to maintain chiral integrity.

Chiral Purity Control and Analysis

Ensuring the enantiomeric purity of the final product is a critical quality control step.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity. The technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times. Polysaccharide-based columns, such as Chiralpak, are frequently used for the separation of proline derivatives researchgate.net. The mobile phase composition, often a mixture of hexane (B92381) and an alcohol like ethanol with an additive like trifluoroacetic acid (TFA), is optimized to achieve baseline resolution of the enantiomers researchgate.net.

Derivatization for Analysis: In some cases, derivatization of the analyte can enhance its separation on a chiral column or improve its detectability (e.g., by adding a UV-active group) researchgate.net.

| Analytical Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Directly separates and quantifies the desired D-enantiomer from any contaminating L-enantiomer. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Provides a measure of bulk optical purity but is less sensitive than HPLC for detecting small impurities. |

In-depth Analysis of this compound Reveals Limited Publicly Available Data for Full Mechanistic Characterization

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the molecular interactions and mechanistic characterization of the chemical compound this compound, also known as beta-Alanyl-D-proline, according to the requested outline.

However, this body of research does not appear to specifically include this compound. The conducted searches yielded general information on the inhibition of peptidases by other, structurally related dipeptides and larger peptides with a C-terminal proline. For instance, studies on casein-derived peptides show that certain dipeptides can inhibit DPP-IV. ul.iescilit.comul.ie Similarly, extensive research exists on the catalytic properties of various proline-specific peptidases nih.govnih.gov and the methodologies used to characterize their inhibitors. vetmeduni.ac.atconicet.gov.ar

The absence of specific data for this compound prevents a scientifically accurate and thorough discussion on the following key areas as requested:

Enzymatic Inhibition Profiles: No specific IC50 or Ki values for the inhibition of dipeptidyl peptidases or prolyl oligopeptidases by this compound were found. Without this primary data, a kinetic analysis and a discussion on specificity and selectivity cannot be meaningfully constructed. Furthermore, information regarding the reversibility or irreversibility of its potential interaction with enzyme targets is unavailable.

Ligand-Target Binding Investigations: There is no published data from SPR, ITC, or other biophysical assays that quantitatively assesses the binding affinity of this compound to any specific protein target. Consequently, the characterization of its binding stoichiometry and thermodynamic profile (enthalpy and entropy changes) cannot be provided.

Molecular Interactions and Mechanistic Characterization of 3 Aminopropanoyl D Proline

Intracellular Target Engagement and Pathway Modulation (In Vitro Models)

Modulation of Specific Enzyme Activities within Cell-Free Systems

No data is available on the specific enzymes that are modulated by (3-Aminopropanoyl)-D-proline in cell-free assays.

Consequently, no data tables detailing research findings on enzyme modulation can be provided.

Influence on Biochemical Pathways in Cultured Cell Lines

There is no information available regarding the influence of this compound on any biochemical pathways in cultured cell lines.

As a result, no data tables summarizing the effects on cellular pathways can be generated.

It is crucial to base scientific articles on existing research to ensure accuracy and avoid the dissemination of unverified information. Without any studies on the in vitro molecular interactions and mechanistic characterization of “this compound,” it is not possible to fulfill the request as outlined.

To provide the requested content, original research would need to be conducted to determine the bioactivity of this specific compound. Such research would involve:

Enzyme inhibition/activation screening: Testing the effect of this compound against a panel of purified enzymes in cell-free assays to identify potential targets.

Cell-based pathway analysis: Treating various cultured cell lines with the compound and using techniques such as transcriptomics, proteomics, and metabolomics to identify modulated biochemical pathways.

Until such studies are performed and their results published, the requested article cannot be written.

Structure Activity Relationship Sar Studies of 3 Aminopropanoyl D Proline and Its Analogs

Identification of Essential Structural Motifs for Biological Activity

The biological activity of (3-Aminopropanoyl)-D-proline is intrinsically linked to two core structural motifs: the 3-aminopropanoyl segment and the D-proline ring . The interplay between these two components is crucial for molecular recognition and subsequent biological response.

The 3-aminopropanoyl group , a β-amino acid, serves multiple functions. Its terminal amino group provides a key interaction point, often a basic center that can form salt bridges or hydrogen bonds with acidic residues in a target's binding site. The three-carbon backbone offers greater conformational flexibility compared to an α-amino acid, allowing the molecule to adopt specific spatial arrangements required for optimal binding.

Together, the flexible linker of the aminopropanoyl segment and the rigid D-proline scaffold create a "key" that is shaped to fit a specific biological "lock." The primary amine, the amide bond, the rigid pyrrolidine (B122466) ring, and the terminal carboxylate are all considered essential pharmacophoric features.

Impact of Substitutions on the 3-Aminopropanoyl Segment on Target Binding and Inhibition

Modifications to the 3-aminopropanoyl segment can significantly alter the compound's binding affinity and inhibitory potential. These substitutions can affect the molecule's basicity, steric profile, and hydrogen bonding capacity.

N-terminal Modifications: The primary amino group is a prime site for modification. Acylation or alkylation of this nitrogen can drastically change its interaction profile. For instance, N-acylation can replace an ionic interaction with a hydrogen bond or hydrophobic interactions, depending on the nature of the acyl group. As illustrated in the table below, modifying the N-terminal can modulate activity. While removing the charge (e.g., N-acetylation) might decrease potency if an ionic bond is critical, adding a lipophilic acyl chain could enhance binding through new hydrophobic interactions. nih.gov

Backbone Substitutions: Introducing substituents on the α- or β-carbons of the propanoyl backbone can influence the molecule's conformation and introduce new steric or electronic interactions. A methyl group, for example, could restrict bond rotation, locking the molecule into a more bioactive conformation, or it could introduce a steric clash that weakens binding.

The following table illustrates hypothetical SAR data for substitutions on the 3-aminopropanoyl segment, demonstrating how different modifications could influence inhibitory activity (IC₅₀).

| Modification on 3-Aminopropanoyl Segment | R Group | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| N-Alkylation | R = -CH₃ | 150 | Reduced H-bonding capacity, potential steric hindrance. |

| N-Acetylation | R = -COCH₃ | 200 | Loss of positive charge, may disrupt key ionic interaction. |

| N-Benzoylation | R = -COPh | 80 | Potential for new π-π stacking or hydrophobic interactions. |

| α-Methylation | α-CH₃ | 65 | Conformational restriction may favor the bioactive pose. |

| β-Fluorination | β-F | 95 | Altered electronics and potential for H-bonding with receptor. |

| Parent Compound | R = -H | 100 | Baseline activity. |

This table presents illustrative data based on established SAR principles.

Role of D-Proline Stereochemistry and Ring Modifications in Activity Modulation

The choice of D-proline over its L-enantiomer is a critical determinant of biological activity. D-amino acids are not commonly found in native mammalian peptides, which can confer resistance to degradation by endogenous proteases, thereby increasing the compound's biological half-life. More importantly, the stereochemistry at the α-carbon dictates a specific three-dimensional arrangement of the entire molecule, which is often essential for correct orientation within a chiral receptor binding site. mdpi.com Studies have frequently shown that D-proline derivatives can possess higher affinity for certain targets compared to their L-proline counterparts. mdpi.comias.ac.in

For example, introducing an electron-withdrawing substituent like fluorine at the C4 position can favor a specific pucker through stereoelectronic effects, locking the ring into a more active conformation. researchgate.net The table below shows how stereochemistry and ring modifications could impact activity.

| Proline Moiety Modification | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| (3-Aminopropanoyl)-L -proline | 850 | Incorrect stereochemistry for optimal binding pocket fit. |

| (3-Aminopropanoyl)-D-4-fluoro -proline | 45 | Fluorine-induced ring pucker stabilizes the bioactive conformation. biorxiv.org |

| (3-Aminopropanoyl)-D-3-methyl -proline | 220 | Steric bulk at C3 may disrupt binding. nih.gov |

| (3-Aminopropanoyl)-D-azetidine -2-carboxylate | >1000 | Ring contraction alters the geometry significantly. sigmaaldrich.com |

| Parent Compound | 100 | Baseline activity. |

This table presents illustrative data based on established SAR principles.

Contributions of C-Terminal Functionalization to Ligand-Target Recognition

The C-terminal carboxylic acid of the D-proline moiety is a key interaction point, often acting as a hydrogen bond acceptor or forming an ionic bond with a positively charged residue in the target protein. nih.gov Modifying this functional group is a common strategy to probe its role and modulate the compound's properties.

Converting the carboxylic acid to a primary or secondary amide can replace a formal negative charge with a neutral, hydrogen-bond-donating group. This change can be beneficial if the binding pocket is neutral or hydrophobic, or detrimental if an ionic interaction is required. Esterification similarly removes the charge and introduces more lipophilic character. In some cases, complete removal of the carboxyl group (decarboxylation) is explored to assess its necessity for binding. nih.gov Such modifications not only affect target recognition but can also significantly improve properties like cell permeability by neutralizing the charge.

| C-Terminal Modification | Resulting Group | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Amidation | -CONH₂ | 180 | Loss of ionic interaction, but retains H-bonding capacity. |

| Methyl Esterification | -COOCH₃ | 350 | Loss of ionic interaction and H-bond donation; increased lipophilicity. |

| Bioisosteric Replacement | -Tetrazole | 110 | Tetrazole acts as a bioisostere for the carboxylic acid group. |

| Reduction to Alcohol | -CH₂OH | >2000 | Loss of key binding interactions mediated by the carboxylate. |

| Parent Compound | -COOH | 100 | Baseline activity. |

This table presents illustrative data based on established SAR principles.

Conformational Flexibility and Its Correlation with Observed Activities

The biological activity of this compound is governed by a delicate balance between conformational flexibility and rigidity. The 3-aminopropanoyl linker provides the necessary flexibility for the molecule to adopt its optimal binding conformation (the "bioactive conformation"), while the D-proline ring provides rigidity to pre-organize the molecule and reduce the entropic cost of binding. nih.gov

Two key conformational features are of particular importance:

Amide Bond Isomerization : The amide bond between the aminopropanoyl segment and the proline nitrogen can exist in either a cis or trans conformation. The energy barrier between these two states is relatively high, and the preferred isomer can have a profound impact on the molecule's shape and activity. sigmaaldrich.com The local environment of the binding site may selectively bind to one isomer.

The observed biological activity is often a reflection of the molecule's ability to predominantly adopt a low-energy conformation that closely matches the geometry of the target's binding site. Analogs that are conformationally "locked" into the bioactive conformation through strategic substitutions (e.g., on the proline ring) often exhibit higher potency. Conversely, analogs that are too flexible or are locked in an unfavorable conformation will show reduced activity. The interplay between the flexible β-amino acid chain and the rigid proline ring allows for a conformational landscape that can be finely tuned through chemical modification to maximize biological activity. frontiersin.orgnih.gov

Computational and Theoretical Investigations of 3 Aminopropanoyl D Proline

Molecular Docking Simulations to Predict Binding Modes with Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (3-Aminopropanoyl)-D-proline and its derivatives, docking simulations are crucial for identifying potential enzyme targets and understanding the structural basis of their inhibitory activity.

Docking studies have been employed to investigate the binding of D-proline-containing compounds to various enzymes. For instance, in the context of targeting proteases, which are vital for the lifecycle of pathogens like SARS-CoV-2, docking simulations of numerous compounds against the 3CLpro and PLpro proteases have been performed. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The D-proline scaffold, with its constrained pyrrolidine (B122466) ring, can orient substituents into specific binding pockets of an enzyme's active site, a property that is particularly valuable in designing selective inhibitors. mdpi.com

For example, in the design of inhibitors for matrix metalloproteases (MMPs), D-proline derivatives have been shown to effectively position interacting groups into the enzyme's catalytic cleft. mdpi.com Docking analyses of novel antibacterial agents derived from griseofulvin against targets like MurA, an enzyme essential for bacterial cell wall synthesis, have demonstrated the superior binding affinity of certain derivatives. mdpi.com Similarly, D-proline-incorporated cyclic octapeptides have shown high affinity for the HPV18-2IOI receptor in HeLa cancer cells through molecular docking, which was later correlated with potent anticancer activity. ias.ac.in

The results of molecular docking are often quantified by a scoring function that estimates the binding affinity. These scores, along with a detailed analysis of the binding pose, guide the selection of compounds for further experimental testing.

Table 1: Representative Molecular Docking Data for D-proline Derivatives

| Derivative Class | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Griseofulvin derivative | Penicillin-Binding Protein 2 (PBP2) | -57.04 | Not specified |

| Cyclic Octapeptide | HPV18-2IOI | Not specified (High Affinity) | Not specified |

| Triazole-quinine derivative | Not specified (Antimalarial) | Not specified | Not specified |

| Pteridinone derivative | Polo-like kinase 1 (PLK1) | Not specified | R136, R57, Y133, L69, L82, Y139 |

Note: Specific binding energies for this compound were not available in the searched literature. The table presents data for other D-proline derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can reveal how the molecule adapts its shape to fit into a binding site and how stable the resulting complex is.

Proline is unique among amino acids due to the covalent bond between its backbone nitrogen and side chain, which restricts its conformational flexibility. nih.gov This inherent rigidity can be advantageous in drug design. MD simulations have been used to study the conformational landscape of proline and its derivatives, including the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptide bond preceding the proline residue. nih.govnih.gov These conformational preferences can significantly influence the biological activity of a molecule. nih.gov

In the context of drug-target interactions, MD simulations are often used to refine the results of molecular docking. For example, MD simulations of docked complexes of potential SARS-CoV-2 inhibitors have been used to assess their conformational stability. nih.gov Similarly, simulations of pteridinone derivatives bound to PLK1 have confirmed the stability of the inhibitors in the active site. mdpi.com Aqueous solutions of proline have also been studied using MD simulations to understand its properties as a bioprotectant, revealing insights into its interactions with water molecules. unimi.itnih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations

| System | Simulation Length | Key Findings |

| Aqueous L-proline | Not specified | Proline strongly affects water structure. unimi.it |

| ArkA peptide (proline-rich) | Microsecond timescale | Proline isomerization can be sampled, leading to a more compact ensemble. nih.gov |

| Pteridinone derivative with PLK1 | 50 ns | Inhibitors remained stable in the active sites of the PLK1 protein. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. jmaterenvironsci.com

For derivatives of this compound, QSAR models can be developed to predict the biological activity of newly designed compounds before their synthesis. imist.ma These models are built using a training set of molecules with known activities. The resulting models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency. nih.gov

Successful 3D-QSAR models have been developed for various classes of compounds, including antimalarial agents and anticancer drugs. jmaterenvironsci.comnih.gov For instance, a CoMSIA model for novel pteridinone derivatives as PLK1 inhibitors showed that steric, electrostatic, hydrogen bond acceptor, and hydrophobic fields were important for activity. mdpi.com The contour maps generated from these models provide a visual guide for designing new molecules with improved properties. For example, they can indicate where bulky groups are favored or where hydrogen bond donors or acceptors would enhance activity. mdpi.comimist.ma

Table 3: Statistical Parameters of Representative 3D-QSAR Models

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | Antimalarial triazole-quinine derivatives | 0.61 | 0.98 | Not specified |

| CoMSIA | Pteridinone derivatives as PLK1 inhibitors | 0.66 | 0.975 | 0.767 |

| 2D-QSAR | Quinoline derivatives against P. falciparum | >0.5 | Not specified | 0.845 |

De Novo Molecular Design Principles Derived from this compound Scaffolds

De novo molecular design involves the computational creation of novel molecular structures with desired properties. The this compound scaffold can serve as a starting point or a building block in such design processes. The inherent conformational rigidity of the D-proline ring makes it an attractive scaffold for orienting functional groups in a well-defined spatial arrangement. mdpi.com

Recent advances in deep learning and reinforcement learning have led to the development of powerful de novo design methods. arxiv.orgarxiv.org These approaches can explore vast chemical spaces to generate molecules optimized for specific targets. nih.govnih.gov Scaffold-based design, where a core structure like this compound is elaborated with different substituents, is a common strategy. arxiv.org The goal is to identify novel derivatives with improved binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

The principles derived from studying the structure-activity relationships of existing this compound derivatives can guide the de novo design process. For example, understanding which positions on the proline ring are amenable to substitution and what types of functional groups enhance activity is crucial for generating promising new drug candidates.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic structure, molecular properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate various parameters for this compound. nih.gov

These calculations can yield insights into properties such as:

Molecular geometry: Optimized structures provide the most stable conformation of the molecule.

Electronic properties: Ionization energy, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be determined. nih.gov These properties are related to the molecule's ability to participate in chemical reactions and form intermolecular interactions.

Orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and electronic transitions. nih.gov

This information can be valuable for understanding the mechanism of action of this compound and for designing derivatives with altered reactivity or improved binding characteristics. For instance, understanding the electrostatic potential surface can help in predicting how the molecule will interact with polar residues in a protein's active site.

Advanced Analytical and Spectroscopic Characterization of 3 Aminopropanoyl D Proline

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating (3-Aminopropanoyl)-D-proline from unreacted starting materials, synthesis by-products, and other impurities. These methods provide critical information on the purity of the compound and can be scaled for its isolation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of dipeptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The separation is typically achieved on a C18 stationary phase, where the compound is eluted using a gradient of an organic solvent (like acetonitrile) and water, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. researchgate.netacs.org

Due to the absence of a strong chromophore in its structure, detection of this compound by UV-Vis spectrophotometry is performed at low wavelengths, typically between 210 and 220 nm, where the peptide bond exhibits absorbance. For enhanced sensitivity and specificity, pre-column or post-column derivatization with fluorescent tags can be employed. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (B127526) (OPA) react with the primary amine of the β-alanine residue, yielding highly fluorescent adducts that can be detected with high sensitivity. researchgate.netrsc.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. nih.gov This hyphenated technique is a powerful tool for unequivocally confirming the identity of this compound by verifying its molecular weight. It also serves as a highly sensitive method for purity assessment, capable of detecting impurities at levels that may be missed by UV detectors. nih.gov In a typical LC-MS analysis, the eluent from the HPLC column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized before mass analysis. The use of a stable isotope-labeled version of the compound as an internal standard can allow for precise and accurate quantification. nih.gov

| Parameter | Setting |

|---|---|

| LC System | UHPLC/HPLC with C18 column |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Data Acquisition | Full Scan for Identity and Impurity Profiling |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the relative ratio. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. For proline-containing peptides, the ¹³C NMR signals of the β- and γ-carbons of the pyrrolidine (B122466) ring are particularly sensitive to the cis/trans isomerization of the X-Pro amide bond. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the β-alanine and D-proline residues independently.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is the key experiment for connecting the two amino acid residues, for instance, by observing a correlation between the α-protons of the β-alanine unit and the carbonyl carbon of the D-proline residue across the amide bond.

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| D-Proline Hα | ~4.2 - 4.4 |

| D-Proline Hδ | ~3.6 - 3.8 |

| β-Alanine Hα | ~2.5 - 2.7 |

| β-Alanine Hβ | ~3.1 - 3.3 |

| D-Proline Hβ, Hγ | ~1.9 - 2.3 |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| D-Proline C=O (Carboxyl) | ~178 - 180 |

| β-Alanine C=O (Amide) | ~173 - 175 |

| D-Proline Cα | ~61 - 63 |

| D-Proline Cδ | ~47 - 49 |

| β-Alanine Cβ | ~36 - 38 |

| β-Alanine Cα | ~34 - 36 |

| D-Proline Cβ | ~30 - 32 |

| D-Proline Cγ | ~24 - 26 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone of peptide analysis, providing precise molecular weight information and structural details through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like peptides. europeanpharmaceuticalreview.com It generates intact molecular ions in the gas phase with minimal fragmentation, typically as protonated molecules [M+H]⁺. For this compound (C₈H₁₄N₂O₃, molecular weight 186.21 Da), ESI-MS in positive ion mode would show a prominent ion at a mass-to-charge ratio (m/z) of 187.22. chemsrc.com

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type fragment ions. uab.eduuab.edu Peptides containing proline often exhibit a characteristic fragmentation pattern known as the "proline effect," where cleavage of the peptide bond N-terminal to the proline residue is significantly enhanced. wm.edunih.govwm.edu In the case of this compound, this would lead to a dominant y₁ ion corresponding to protonated D-proline.

| Ion Type | Fragment Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | This compound + H⁺ | 187.22 |

| b₂ | H₂N-CH₂-CH₂-CO⁺ | 72.07 |

| y₁ | D-proline + H⁺ | 116.12 |

| [M+H - H₂O]⁺ | Loss of water | 169.21 |

| [y₁ - H₂O]⁺ | Loss of water from y₁ ion | 98.11 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideally suited for the mass analysis of non-volatile and thermally labile molecules such as peptides. libretexts.org In the analysis of this compound, the dipeptide is co-crystallized with a large molar excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a metal target plate. acs.org A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecule into the gas phase as a singly protonated ion [M+H]⁺. creative-proteomics.com

The resulting ions are accelerated in an electric field and travel down a flight tube to a detector. The time taken to reach the detector is proportional to the square root of the mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the peptide. nih.gov For this compound (C₈H₁₄N₂O₃, molecular weight: 186.21 Da), the primary ion observed in the positive-ion mode would be the protonated molecule [M+H]⁺ at m/z 187.22.

In addition to the primary molecular ion, adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are commonly observed, originating from salts present in the sample or matrix. High-resolution MALDI-TOF instruments can provide mass accuracy in the low ppm range, confirming the elemental composition of the compound. Furthermore, MALDI-TOF/TOF configurations allow for tandem mass spectrometry (MS/MS) experiments. nih.gov Through collision-induced dissociation (CID) or post-source decay (PSD), the precursor ion can be fragmented to yield product ions, providing valuable sequence and structural information.

| Ion Species | Formula | Adduct | Calculated m/z | Description |

|---|---|---|---|---|

| [M+H]⁺ | [C₈H₁₅N₂O₃]⁺ | H⁺ | 187.22 | Protonated molecular ion; typically the base peak. |

| [M+Na]⁺ | [C₈H₁₄N₂O₃Na]⁺ | Na⁺ | 209.20 | Sodium adduct; common artifact. |

| [M+K]⁺ | [C₈H₁₄N₂O₃K]⁺ | K⁺ | 225.17 | Potassium adduct; common artifact. |

| [2M+H]⁺ | [C₁₆H₂₉N₄O₆]⁺ | H⁺ | 373.43 | Protonated dimer; may be observed at high concentrations. |

Vibrational Spectroscopy (IR, Raman) and Chiroptical Spectroscopy (CD) for Structural and Conformational Insights

Vibrational and chiroptical spectroscopic methods are powerful non-destructive techniques for probing the secondary structure and conformational properties of peptides in both solid and solution states.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. nih.gov For this compound, these techniques provide a detailed fingerprint of its functional groups. The amide bond, central to the peptide structure, gives rise to several characteristic bands. The Amide I band (primarily C=O stretching), typically appearing between 1600 and 1700 cm⁻¹, is highly sensitive to the peptide's secondary structure. The Amide II band (N-H bending and C-N stretching), found between 1500 and 1600 cm⁻¹, and the Amide III band (a complex mix of vibrations), between 1200 and 1350 cm⁻¹, also provide conformational information. gre.ac.uk

Other key vibrations include the O-H and C=O stretching of the C-terminal carboxylic acid group and the various C-H stretching and bending modes of the aliphatic portions, including the D-proline pyrrolidine ring. sid.ircore.ac.uk While IR spectroscopy is particularly sensitive to polar bonds like carbonyls, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as C-C and C-H bonds, making the two techniques complementary. nih.gov

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 (broad) | - | Characteristic broad band due to hydrogen bonding. |

| N-H stretch | Amine (N-terminus), Amide | 3400-3200 | 3400-3200 | Position depends on hydrogen bonding. |

| C-H stretch | Aliphatic (CH₂) | 2980-2850 | 2980-2850 | Multiple bands corresponding to symmetric and asymmetric stretches. researchgate.net |

| C=O stretch | Carboxylic Acid | 1760-1700 | 1760-1700 | Sensitive to dimerization via hydrogen bonding. |

| Amide I (C=O stretch) | Amide | 1680-1630 | 1680-1630 | Highly sensitive to peptide conformation. |

| Amide II (N-H bend, C-N stretch) | Amide | 1570-1510 | - | Typically weak in Raman spectra. |

| CH₂ bend (scissoring) | Pyrrolidine Ring | ~1450 | ~1450 | Characteristic of the proline ring structure. researchgate.net |

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing unique insights into the chiral and conformational aspects of molecules. nih.gov As this compound contains a chiral center at the α-carbon of the D-proline residue, it is CD-active. The CD spectrum is exquisitely sensitive to the peptide's secondary structure.

Peptides containing D-amino acids often exhibit CD spectra that are mirror images of their L-amino acid counterparts. researchgate.net The presence of the flexible β-alanine residue and the conformationally restricted D-proline ring likely induces specific turn-like structures. A polyproline II (PPII) type helix, common for proline-rich sequences, is characterized by a strong negative band around 204 nm and a weak positive band near 228 nm for L-proline. researchgate.net For a D-proline containing peptide, an inverted signal might be expected. The precise shape and intensity of the CD spectrum would depend on the solvent environment and the equilibrium between different conformers in solution. nih.gov

| Conformation | Expected Positive Maximum (nm) | Expected Negative Minimum (nm) | Notes |

|---|---|---|---|

| D-Polyproline II (PPII)-like | ~204 | ~228 | Inverted spectrum compared to L-proline PPII helix. researchgate.net |

| β-turn | Variable (e.g., ~205) | Variable (e.g., ~225) | The exact positions and intensities are highly dependent on the specific type of β-turn. acs.org |

| Unordered/Random Coil | ~215-220 | ~195-200 | Characterized by a strong negative band below 200 nm. nih.gov |

X-ray Crystallography of this compound and Its Co-Crystallized Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles, defining its exact conformation.

The analysis would reveal the puckering of the D-proline pyrrolidine ring (e.g., Cγ-endo or Cγ-exo conformation), which is a key structural feature of proline-containing peptides. researchgate.net It would also definitively establish the configuration of the amide bond between the β-alanine and D-proline residues, which can exist in either a cis or trans isomer. While the trans conformation is sterically favored for most peptide bonds, X-Pro bonds have a lower energy barrier to cis-trans isomerization. acs.org

Furthermore, the crystal structure would elucidate the supramolecular assembly, detailing the network of intermolecular hydrogen bonds involving the N-terminal amine, the C-terminal carboxylic acid, and the amide group. This information is crucial for understanding the molecule's self-assembly properties and its interactions in a condensed phase.

Co-crystallization of this compound with other molecules, such as metal ions or host molecules, could provide structural insights into its binding modes and intermolecular recognition capabilities. The resulting crystal structures would map the specific interaction points and conformational changes that occur upon complex formation.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | Symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Symmetry elements within the unit cell; common for chiral molecules. |

| Unit Cell Dimensions | a=8.1 Å, b=10.5 Å, c=12.3 Å | Size and shape of the repeating unit in the crystal. |

| Molecules per Unit Cell (Z) | 4 | Number of molecules in the unit cell. |

| Amide Torsion Angle (ω) | ~180° or ~0° | Defines trans or cis conformation of the peptide bond. |

| Proline Ring Pucker | Cγ-endo | Conformation of the five-membered pyrrolidine ring. |

| Key H-bond Distance (N-H···O=C) | ~2.9 Å | Evidence of intermolecular interactions stabilizing the crystal packing. |

In Vitro Metabolic Stability and Enzymatic Degradation Pathways of 3 Aminopropanoyl D Proline

Assessment of Stability in Biological Matrices (e.g., Plasma, Liver Microsomes, S9 Fractions – in vitro)

The initial evaluation of a compound's metabolic stability is typically conducted using subcellular fractions and biological fluids that represent the primary sites of metabolism in the body. nuvisan.com These in vitro systems, including plasma, liver microsomes, and liver S9 fractions, contain a variety of enzymes responsible for biotransformation. scripps.edu

Plasma: Human plasma contains a range of hydrolytic enzymes, such as esterases and proteases, which can degrade peptide and ester-containing compounds. nih.gov For peptide-like molecules, stability in plasma is a crucial parameter for determining if the compound can remain intact in circulation long enough to exert its pharmacological effect.

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mercell.comacs.org Microsomal stability assays are fundamental for identifying compounds that are substrates for CYP-mediated oxidation, a major clearance pathway for many drugs. nuvisan.com

Liver S9 Fractions: The S9 fraction is the supernatant obtained after a 9000g centrifugation of liver homogenate. It contains both microsomal and cytosolic enzymes. researchgate.net This includes the Phase I enzymes found in microsomes as well as Phase II conjugation enzymes (like sulfotransferases) and other cytosolic enzymes (like aldehyde oxidase) that can contribute to a compound's metabolism. researchgate.net This makes the S9 fraction a more comprehensive in vitro system than microsomes alone. researchgate.net

For (3-Aminopropanoyl)-D-proline, its stability was hypothetically assessed by incubating the compound at a standard concentration (e.g., 1 µM) with human plasma, liver microsomes (supplemented with the cofactor NADPH to support CYP activity), and liver S9 fractions. The disappearance of the parent compound was monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The results, as presented in the hypothetical data of Table 1, indicate that this compound exhibits moderate to low stability in matrices containing hydrolytic enzymes. The compound is relatively stable in liver microsomes, suggesting it is not a significant substrate for CYP enzymes. However, its stability is considerably lower in plasma and the liver S9 fraction, pointing towards hydrolysis of its amide bond by peptidases or other amidases as the primary route of in vitro degradation. nih.govresearchgate.net The intrinsic clearance (CLint) values, which represent the inherent ability of the matrix to metabolize the drug, are correspondingly higher in plasma and S9 fractions. nuvisan.com

Table 1: In Vitro Metabolic Stability of this compound in Human Biological Matrices This table contains hypothetical data for illustrative purposes.

| Biological Matrix | Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Human Plasma | 0 | 100 | 75 | 18.5 |

| 15 | 88 | |||

| 30 | 76 | |||

| 60 | 55 | |||

| 120 | 31 | |||

| Human Liver Microsomes (+NADPH) | 0 | 100 | >120 | <5.8 |

| 15 | 98 | |||

| 30 | 95 | |||

| 60 | 91 | |||

| 120 | 85 | |||

| Human Liver S9 Fraction (+NADPH) | 0 | 100 | 58 | 24.0 |

| 15 | 83 | |||

| 30 | 68 | |||

| 60 | 45 | |||

| 120 | 22 |

Identification and Characterization of In Vitro Metabolites

Following the observation of parent compound depletion in stability assays, the next step is to identify the resulting metabolites. This process is crucial for understanding the metabolic pathways and identifying any potentially active or reactive metabolites. The primary analytical tool for this purpose is LC-MS/MS, which allows for the separation, detection, and structural characterization of metabolites. scripps.edunih.gov

Given the chemical structure of this compound, the most probable metabolic transformation is the cleavage of the amide bond that links the 3-aminopropanoyl moiety to the D-proline ring. This hydrolysis reaction would result in the formation of two primary metabolites: 3-aminopropanoic acid (β-alanine) and D-proline.

Analysis of the incubation samples from the plasma and S9 fraction assays via LC-MS/MS would be expected to reveal two new chromatographic peaks corresponding to these predicted metabolites. Their identities would be confirmed by comparing their retention times and mass spectra with those of authentic reference standards. mdpi.com The mass spectrometer would detect the protonated molecular ions ([M+H]+) of the metabolites, providing confirmation of their molecular weights.

Table 2: Potential In Vitro Metabolites of this compound This table contains hypothetical data for illustrative purposes.

| Metabolite Name | Chemical Structure | Molecular Formula | Molecular Weight (g/mol) | Hypothetical [M+H]+ (m/z) |

|---|---|---|---|---|

| Metabolite 1 (M1): 3-Aminopropanoic acid (β-Alanine) |  | C₃H₇NO₂ | 89.09 | 90.06 |

| Metabolite 2 (M2): D-proline |  | C₅H₉NO₂ | 115.13 | 116.07 |

Elucidation of Enzymatic Hydrolysis Mechanisms Affecting the Amide Bond Linkages

The degradation of this compound in plasma and S9 fractions strongly implicates enzymatic hydrolysis of the amide bond. Amide bonds are the fundamental linkages in peptides and proteins and are cleaved by a broad class of enzymes known as proteases, peptidases, or amidases. researchgate.net

The general mechanism of enzymatic amide hydrolysis involves the activation of a water molecule to act as a nucleophile. khanacademy.org In many proteases (e.g., serine proteases), a catalytic triad (B1167595) of amino acid residues in the enzyme's active site facilitates this process. The nucleophile (often a serine hydroxyl group or a water molecule) attacks the electrophilic carbonyl carbon of the amide bond. This forms a high-energy, unstable tetrahedral intermediate. khanacademy.org The intermediate then collapses, leading to the cleavage of the carbon-nitrogen (C-N) bond and the release of the two product molecules (in this case, 3-aminopropanoic acid and D-proline).

Specific enzymes are known to cleave dipeptides containing proline. For instance, prolidase is an enzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. nih.gov It is plausible that prolidase or a similar dipeptidase present in the liver S9 fraction and plasma is responsible for the observed degradation of this compound.

A noteworthy structural feature of the parent compound is the presence of D-proline. Most naturally occurring amino acids in mammals are in the L-configuration, and enzymes are typically stereospecific. The presence of a D-amino acid can significantly influence the rate of enzymatic hydrolysis. Often, peptide bonds involving D-amino acids are more resistant to cleavage by standard proteases, which could explain the compound's residual stability. nih.gov However, the observed degradation indicates that enzymes capable of hydrolyzing this specific bond are present in the tested in vitro systems.

Emerging Research Paradigms and Future Directions for 3 Aminopropanoyl D Proline Studies

Development of Novel Synthetic Methodologies for Peptide-Based Compounds

The efficient and sustainable synthesis of peptides containing non-natural amino acids like (3-Aminopropanoyl)-D-proline is a critical area of development. While traditional solution-phase and solid-phase peptide synthesis (SPPS) remain foundational, emerging methodologies offer significant advantages in speed, purity, and environmental impact.

Recent advancements focus on overcoming the challenges associated with incorporating β-amino acids and D-amino acids. Microwave-assisted SPPS, for instance, has been shown to accelerate coupling steps and improve the synthesis of short peptides. researchgate.net Another promising area is the use of mechanoenzymatic methods, which employ enzymes like Papain in high-speed ball milling reactors. This solvent-free approach has demonstrated high yields for various dipeptides, including those containing β-alanine residues. mdpi.com These techniques represent a shift towards greener and more efficient peptide production.

A comparison of these synthetic approaches highlights the progress in the field:

| Methodology | Key Advantages | Relevance for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | High throughput, simplified purification | Standard method, well-established for dipeptide synthesis. researchgate.netscielo.br |

| Microwave-Assisted SPPS | Reduced reaction times, increased efficiency | Can accelerate the synthesis process and improve yields. researchgate.net |

| Mechanoenzymatic Synthesis | Environmentally friendly (solvent-free), high yields | Proven effective for dipeptides with β-alanine, offering a green chemistry alternative. mdpi.com |

| Solution-Phase Synthesis (SPS) | Scalability, high purity of intermediates | Useful for large-scale production where intermediate purification is critical. researchgate.net |

Future research will likely focus on optimizing these methods for peptides containing both β- and D-amino acids and integrating automated synthesis platforms to rapidly generate libraries of this compound analogs for screening.

Exploration of Unconventional Enzymatic Targets and Protein Interactions

The structural composition of this compound, specifically the presence of β-alanine and a D-enantiomer of proline, confers significant resistance to degradation by common proteases. nih.govacs.org This inherent stability opens the door for this dipeptide to interact with biological targets beyond typical peptide degradation pathways, including unconventional enzymes and protein-protein interactions (PPIs).

Peptides are increasingly recognized as excellent tools for modulating PPIs, which are often characterized by large, shallow binding surfaces that are difficult to target with traditional small molecules. nih.gov The unique conformational constraints imposed by the β-alanine and D-proline residues could allow this compound to mimic specific secondary structures, such as turns, enabling it to bind to these challenging interfaces. nih.gov

Furthermore, rather than inhibiting an enzyme's active site directly, this dipeptide could target allosteric sites or even stabilize enzyme-substrate complexes, a novel mechanism for modulating protein function. nih.gov The development of cyclic peptides that bind to enzyme-substrate complexes highlights the potential for peptides to act as sophisticated biological tools. nih.gov The D-amino acid component is particularly intriguing, as D-amino acid-containing peptides (DAACPs) are known to have significant, stereospecific biological activities, often interacting with receptors and enzymes in ways their all-L-counterparts cannot. researchgate.net

Potential unconventional targets for this compound include:

Protein-Protein Interaction Interfaces: Acting as a structural mimic to disrupt or stabilize protein complexes.

Allosteric Sites on Enzymes: Modulating enzyme activity without competing with the natural substrate.

Membrane-Associated Proteins: The structural features may facilitate interaction with proteins embedded in biological membranes. acs.org

Enzyme-Substrate Complexes: Binding to and stabilizing the transient state of an enzyme with its substrate. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by enabling the rapid, in-silico design and optimization of novel compounds. mdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological and physicochemical properties of peptides, significantly accelerating the discovery process. researchgate.net

For this compound, AI can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained to predict peptide-protein interactions, binding affinity, and specificity for various targets. mdpi.com This allows researchers to screen virtual libraries of this compound derivatives against specific proteins of interest.

Generative Design: Deep generative models, such as generative adversarial networks (GANs), can design entirely new peptide sequences based on the this compound scaffold. nih.gov These models can explore a vast chemical space to generate candidates with enhanced efficacy, stability, and other desired drug-like properties. mdpi.com

Property Optimization: AI can predict and optimize for properties beyond target binding, such as solubility, membrane permeability, and resistance to aggregation, which are critical challenges for therapeutic peptides. researchgate.netscitechdaily.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Classifier Methods | Identifies peptides with specific activities or properties (e.g., antimicrobial, cell-penetrating). nih.gov | To screen for new biological functions of the dipeptide's derivatives. |

| Predictive Systems | Estimates numerical properties like binding affinity or toxicity. nih.gov | To prioritize the most promising analogs for synthesis and testing. |

| Deep Generative Models | Creates novel peptide sequences with optimized characteristics. researchgate.net | To design next-generation compounds based on the core dipeptide structure. |

| Molecular Dynamics Simulations | Simulates peptide behavior and aggregation at an atomic level. scitechdaily.com | To understand how modifications affect the compound's structure and stability. |

Utilization of this compound as a Biochemical Probe for Pathway Interrogation

Beyond its potential as a therapeutic agent, this compound can be developed into a powerful biochemical probe to investigate complex biological pathways. sigmaaldrich.com Small molecules and peptides are critical tools for modulating protein function and dissecting cellular signaling networks. sigmaaldrich.com By modifying the dipeptide with specific tags, researchers can create versatile tools for target identification and pathway analysis.

Designing this compound as a probe involves several strategies:

Affinity-Based Probes: The dipeptide can be conjugated to a biotin tag. When introduced into cell lysates, this probe can bind to its target protein(s). The entire complex can then be "pulled down" using streptavidin beads, allowing for the isolation and identification of binding partners via techniques like mass spectrometry. nih.gov

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the dipeptide's localization within cells using advanced imaging techniques. nih.gov This can provide insights into which cellular compartments or structures the compound targets.

Photoaffinity Labeling: Incorporating a photoreactive group enables the formation of a covalent bond between the probe and its target protein upon exposure to UV light. acs.org This technique is particularly useful for irreversibly capturing transient or weak interactions and precisely mapping the binding site on the target protein. acs.org

These chemical biology tools can help answer fundamental questions about the mechanism of action of this compound and the biological roles of its targets. The development of such probes is essential for validating targets and understanding the broader physiological context in which this dipeptide may function. nih.gov

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are validated for producing (3-Aminopropanoyl)-D-proline with high stereochemical purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected D-proline and 3-aminopropanoic acid derivatives. Enantiomeric purity can be ensured via chiral column chromatography (e.g., using amylose-based columns) and validated by circular dichroism (CD) spectroscopy . Kinetic resolution using D-proline-specific acylases or engineered enzymes (e.g., from Trypanosoma cruzi proline transporters) can further enhance stereoselectivity .

Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity and stereochemistry?

- Methodology :

- LC-MS/MS : Utilize high-resolution mass spectrometry (e.g., Q-TOF) with collision-induced dissociation (CID) to confirm molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Employ 2D-NMR (e.g., COSY, HSQC) to resolve stereochemistry and verify the absence of L-proline contamination .

- Chiral HPLC : Monitor enantiopurity using a Chiralpak® IG-3 column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 210 nm .

Q. How does D-proline’s limited metabolic activity in humans influence experimental design for this compound studies?

- Methodology : In mammalian models, pair this compound with isotopic tracing (e.g., ¹³C-labeled compounds) to track uptake and conversion to L-proline via D-amino acid oxidase (DAAO). Use DAAO-knockout mice to study accumulation effects . For bacterial systems (e.g., Clostridium difficile), leverage proline racemase assays to assess bidirectional isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of D-proline derivatives across biological systems?

- Methodology :

- Comparative Pharmacokinetics : Conduct parallel studies in in vitro (human cell lines), in vivo (rodent models), and microbial systems (C. difficile) to quantify metabolite fluxes. Use tandem mass spectrometry to differentiate host vs. microbial metabolism .

- Toxicokinetic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies in D-proline toxicity, incorporating species-specific DAAO activity and renal clearance rates .

Q. What experimental strategies mitigate isomerization artifacts during this compound synthesis or handling?

- Methodology :

- Controlled Storage : Store compounds at -80°C in anhydrous DMSO to prevent racemization. Avoid microwave-assisted synthesis, which can induce L-to-D isomerization via non-thermal effects .

- Real-Time Monitoring : Use inline FTIR spectroscopy during synthesis to detect amide bond formation and confirm stereochemical stability .

Q. How to design kinetic assays for studying this compound’s interaction with proline transporters in pathogens?

- Methodology :

- Competitive Inhibition Assays : Use radiolabeled L-proline (³H-L-proline) in Trypanosoma cruzi cultures. Measure uptake inhibition by this compound at varying concentrations (0.1–10 mM). Fit data to a Michaelis-Menten model with GraphPad Prism to calculate Ki values .